molecular formula C7H14F2O B2658893 4,4-Difluoro-3,3-dimethylpentan-1-ol CAS No. 2005386-07-0

4,4-Difluoro-3,3-dimethylpentan-1-ol

Cat. No.: B2658893
CAS No.: 2005386-07-0
M. Wt: 152.185
InChI Key: MSNVWFYCEYIHHN-UHFFFAOYSA-N
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Description

4,4-Difluoro-3,3-dimethylpentan-1-ol is an organic compound with the molecular formula C7H14F2O It is a fluorinated alcohol, characterized by the presence of two fluorine atoms and a hydroxyl group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-3,3-dimethylpentan-1-ol typically involves the fluorination of a suitable precursor. One common method is the reaction of 3,3-dimethylpentan-1-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds as follows:

3,3-dimethylpentan-1-ol+DASTThis compound+by-products\text{3,3-dimethylpentan-1-ol} + \text{DAST} \rightarrow \text{this compound} + \text{by-products} 3,3-dimethylpentan-1-ol+DAST→this compound+by-products

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-3,3-dimethylpentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Formation of 4,4-difluoro-3,3-dimethylpentan-2-one.

    Reduction: Formation of 4,4-difluoro-3,3-dimethylpentane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Difluoro-3,3-dimethylpentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3,3-dimethylpentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, leading to altered biochemical pathways and physiological effects. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylpentan-1-ol: Lacks fluorine atoms, resulting in different chemical properties and reactivity.

    4,4-Difluoro-3,3-dimethylpentane: Lacks the hydroxyl group, affecting its solubility and reactivity.

    4,4-Difluoro-3,3-dimethylpentan-2-one: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical behavior.

Uniqueness

4,4-Difluoro-3,3-dimethylpentan-1-ol is unique due to the combination of fluorine atoms and a hydroxyl group on a pentane backbone. This combination imparts distinct chemical properties, such as increased stability, altered reactivity, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4,4-difluoro-3,3-dimethylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2O/c1-6(2,4-5-10)7(3,8)9/h10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNVWFYCEYIHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCO)C(C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2005386-07-0
Record name 4,4-difluoro-3,3-dimethylpentan-1-ol
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